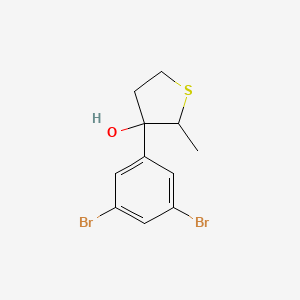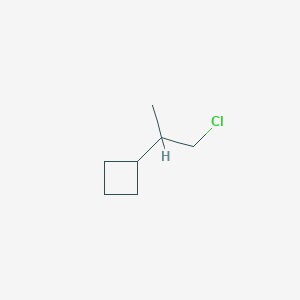
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine typically involves the chloromethylation of N-ethyl-1,3-thiazol-2-amine. One common method is the reaction of N-ethyl-1,3-thiazol-2-amine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiazolidine derivatives.
Applications De Recherche Scientifique
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π interactions or hydrogen bonding with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(chloromethyl)-1,3-thiazole: Lacks the N-ethyl group, which may affect its reactivity and biological activity.
N-ethyl-1,3-thiazol-2-amine: Lacks the chloromethyl group, which may reduce its potential for covalent modification of biological targets.
4-(bromomethyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and selectivity.
Uniqueness
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chloromethyl and N-ethyl groups The chloromethyl group provides a reactive site for nucleophilic substitution, while the N-ethyl group can influence the compound’s solubility, stability, and biological activity
Propriétés
Formule moléculaire |
C6H9ClN2S |
|---|---|
Poids moléculaire |
176.67 g/mol |
Nom IUPAC |
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-6-9-5(3-7)4-10-6/h4H,2-3H2,1H3,(H,8,9) |
Clé InChI |
LAMMCIVTELJYIN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=CS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
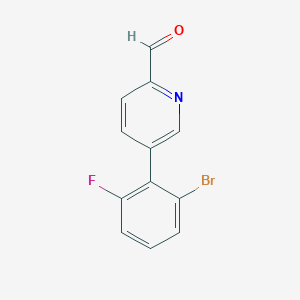
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
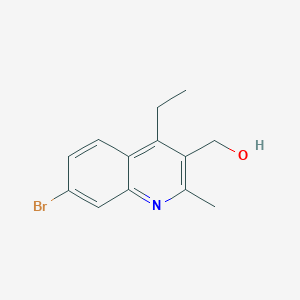
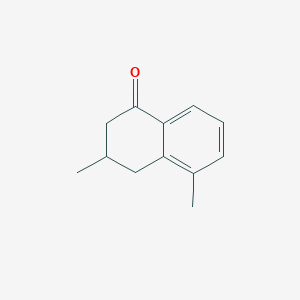

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)


